1,1-Dibromoacetone
Overview
Description
1,1-Dibromoacetone is an organic compound with the molecular formula C₃H₄Br₂O. It is a dibrominated derivative of acetone and is known for its reactivity due to the presence of two bromine atoms attached to the same carbon atom. This compound is used in various chemical reactions and has applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1,1-Dibromoacetone can be synthesized by the bromination of acetone. The process involves the reaction of acetone with bromine in the presence of a catalyst such as acetic acid or acetate. The reaction proceeds through the formation of an enolate intermediate, which then reacts with bromine to form this compound .
Industrial Production Methods: In industrial settings, this compound is produced by reacting acetone with two moles of bromine. The reaction mixture is then equilibrated to produce this compound as the major product. The compound is subsequently crystallized and isolated .
Chemical Reactions Analysis
Types of Reactions: 1,1-Dibromoacetone undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted by other nucleophiles such as amines or thiols.
Reduction Reactions: The compound can be reduced to form 1-bromoacetone or acetone.
Oxidation Reactions: It can be oxidized to form dibromoacetic acid.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include amines, thiols, and other nucleophiles. The reactions are typically carried out in solvents such as ethanol or acetone.
Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide are employed.
Major Products Formed:
Substitution Reactions: Products include substituted acetones with various functional groups.
Reduction Reactions: Products include 1-bromoacetone and acetone.
Oxidation Reactions: Products include dibromoacetic acid.
Scientific Research Applications
1,1-Dibromoacetone has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis for the preparation of various compounds.
Biology: It is used in studies involving enzyme inhibition and protein modification.
Mechanism of Action
The mechanism of action of 1,1-dibromoacetone involves its reactivity with nucleophiles. The bromine atoms attached to the same carbon atom make it highly electrophilic, allowing it to react readily with nucleophiles such as amines, thiols, and other functional groups. This reactivity is utilized in various chemical reactions and applications .
Comparison with Similar Compounds
1,3-Dibromoacetone: Another dibrominated derivative of acetone, but with bromine atoms on different carbon atoms.
1,1-Dichloroacetone: A dichlorinated derivative of acetone with similar reactivity.
1,1,1-Tribromoacetone: A tribrominated derivative with three bromine atoms attached to the same carbon atom.
Uniqueness: 1,1-Dibromoacetone is unique due to the presence of two bromine atoms on the same carbon atom, which imparts high reactivity and electrophilicity. This makes it a valuable reagent in organic synthesis and various scientific applications .
Properties
IUPAC Name |
1,1-dibromopropan-2-one | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H4Br2O/c1-2(6)3(4)5/h3H,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZABBFAHZPHMIJC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C(Br)Br | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H4Br2O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9021558 | |
Record name | 1,1-Dibromopropanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9021558 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.87 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
867-54-9 | |
Record name | 1,1-Dibromoacetone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=867-54-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,1-Dibromopropanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9021558 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,1-Dibromo-2-propanone | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0040188 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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